N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c27-20(15-4-7-17(8-5-15)33(28,29)26-10-2-1-3-11-26)23-22-25-24-21(32-22)16-6-9-18-19(14-16)31-13-12-30-18/h4-9,14H,1-3,10-13H2,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWNMGCEXDNUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's bioactivity.
- Dihydrobenzo[b][1,4]dioxin Moiety : Imparts stability and may enhance interactions with biological targets.
- Piperidine Sulfonamide Group : Known for its ability to interact with various receptors and enzymes.
Molecular Formula
Molar Mass
The biological activity of this compound primarily stems from the interaction of its functional groups with specific biological targets:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 12 µM | |
| Antimicrobial | E. coli | 15 µg/mL | |
| Anti-inflammatory | RAW 264.7 macrophages | 25 µM |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of various oxadiazole derivatives including this compound against multiple cancer cell lines. The results indicated that this compound exhibited a potent inhibitory effect on cell proliferation in HeLa cells with an IC50 value of 12 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against E. coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an EC50 value of 15 µg/mL against E. coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Key Observations :
- This modification may improve target selectivity or pharmacokinetic properties.
- Piperidine vs. Methylpiperidine : The compound replaces piperidine with 4-methylpiperidine , likely increasing lipophilicity and altering metabolic stability .
- Synthetic Flexibility : Compounds 18–21 demonstrate the feasibility of introducing diverse substituents (halogens, alkoxy groups) without destabilizing the core structure .
Functional Analogues with Dihydrobenzo[b][1,4]dioxin Moieties
The dihydrobenzo[b][1,4]dioxin group is a critical pharmacophore in both synthetic and natural products. Notably, Compound 7 from , isolated from Tinospora sinensis, contains a similar dihydrobenzo[b][1,4]dioxin system but fused with an acrylamide-phenethyl chain . While the target compound is synthetic and optimized for enzyme inhibition, Compound 7 exhibits anti-neuroinflammatory activity in BV-2 microglial cells, highlighting the versatility of this moiety across therapeutic contexts.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be fine-tuned to maximize yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of hydrazide precursors to form the 1,3,4-oxadiazole ring and sulfonylation of the benzamide moiety. Key variables include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for sulfonylation .
- Temperature Control: Oxadiazole formation requires reflux (~100–120°C), whereas sulfonylation proceeds at room temperature to avoid side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regioselectivity of the oxadiazole ring and sulfonamide substitution patterns .
- Mass Spectrometry (HRMS): Validates molecular weight and detects impurities via isotopic patterns .
- HPLC-PDA: Quantifies purity and monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer:
- In Vitro Assays: Use enzyme inhibition assays (e.g., kinase or protease targets) to identify binding affinity. Pair with ITC (isothermal titration calorimetry) to measure thermodynamic parameters .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified sulfonamide or oxadiazole groups to pinpoint critical pharmacophores .
- Cellular Imaging: Fluorescently labeled derivatives (e.g., BODIPY conjugates) can track subcellular localization .
Q. What computational strategies are recommended for predicting drug-target interactions?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., COX-2 or HDACs). Validate with MD simulations to assess binding stability .
- Quantum Mechanical Calculations: DFT (B3LYP/6-31G*) optimizes geometry and identifies reactive sites for electrophilic/nucleophilic attacks .
Q. How should contradictory data from biological assays be resolved?
- Methodological Answer:
- Orthogonal Validation: Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and cellular viability assays (MTT/XTT) for cytotoxicity .
- Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., pH, temperature) contributing to variability .
Q. What strategies improve solubility and stability in formulation studies?
- Methodological Answer:
- Salt Formation: Piperidine sulfonamide can be protonated to form hydrochloride salts, enhancing aqueous solubility .
- Lyophilization: Pre-formulate with cyclodextrins or PEG to stabilize the oxadiazole moiety against hydrolysis .
Q. How can researchers design SAR studies to optimize bioactivity?
- Methodological Answer:
- Bioisosteric Replacement: Substitute the benzodioxin group with dihydroquinoline or morpholine rings to modulate lipophilicity .
- Fragment-Based Screening: Use X-ray crystallography or Cryo-EM to identify binding motifs for fragment linking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
